molecular formula C6H4BrNS B1269735 2-(5-Bromothiophen-2-yl)acetonitrile CAS No. 71637-37-1

2-(5-Bromothiophen-2-yl)acetonitrile

Cat. No.: B1269735
CAS No.: 71637-37-1
M. Wt: 202.07 g/mol
InChI Key: ZFTILCZVZSZDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromothiophen-2-yl)acetonitrile is an organic compound with the molecular formula C6H4BrNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a nitrile group attached to the acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile typically involves the bromination of 2-thiopheneacetonitrile. One common method includes the use of N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) under an inert atmosphere. The reaction is carried out in the dark to prevent photodegradation, and the product is purified by column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromothiophen-2-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Scientific Research Applications

2-(5-Bromothiophen-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)acetonitrile largely depends on its application. In organic electronics, its semiconducting behavior is attributed to the conjugated system of the thiophene ring, which facilitates electron transport. In chemical reactions, the bromine atom and nitrile group act as reactive sites for further functionalization .

Comparison with Similar Compounds

    2-Thiopheneacetonitrile: Lacks the bromine substituent, making it less reactive in substitution reactions.

    5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity.

    2-(5-Chlorothiophen-2-yl)acetonitrile: Similar structure but with a chlorine atom, which affects its reactivity and applications.

Uniqueness: 2-(5-Bromothiophen-2-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and material science .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTILCZVZSZDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355992
Record name 2-(5-bromothiophen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71637-37-1
Record name 2-(5-bromothiophen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(thiophen-2-yl)acetonitrile (1.23 g, 10 mmol, 1.0 eq) in DMF (10 mL), NBS (1.96 g, 11 mmol, 1.1 eq) was added. The mixture was stirred at room temperature for 2 h. Water was added to the reaction mixture. After extraction with EtOAc (3×), the organic layers were washed with water, brine, dried (Na2SO4) and filtered. The filtrate was concentrated and the resulting residue was purified by silica gel chromatography (petroleum/EtOAc from 100:1 to 10:1) to affords 2-(5-bromothiophen-2-yl)acetonitrile (738 mg, 60%). LC-MS (m/z)=202 [M+H]+
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromothiophen-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-Bromothiophen-2-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(5-Bromothiophen-2-yl)acetonitrile
Reactant of Route 4
2-(5-Bromothiophen-2-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(5-Bromothiophen-2-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(5-Bromothiophen-2-yl)acetonitrile
Customer
Q & A

Q1: What is notable about the crystal structure of 2-(5-Bromothiophen-2-yl)acetonitrile?

A: While previously reported as a liquid, research has revealed that this compound actually forms a crystalline structure. This structure is characterized by short centrosymmetric Type I Br⋯Br halogen interactions. [] These interactions occur between bromine atoms on adjacent molecules within the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.